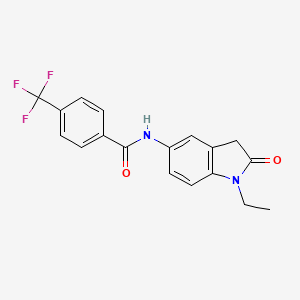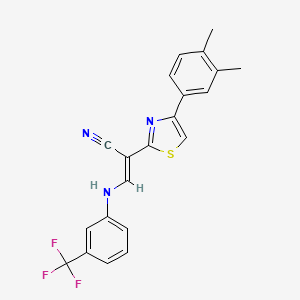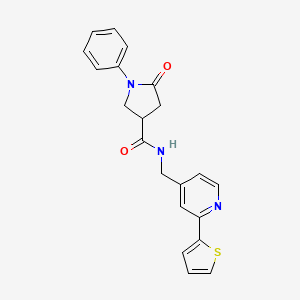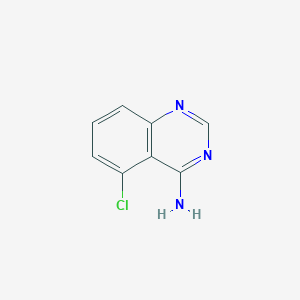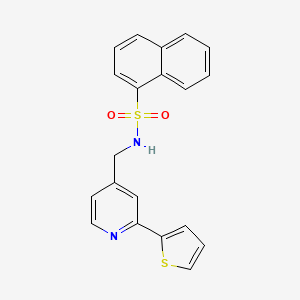
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of heterocyclic and aromatic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyridine-Thiophene Intermediate
Starting Materials: 2-bromothiophene and 4-bromopyridine.
Reaction: A Suzuki-Miyaura coupling reaction is employed, using a palladium catalyst and a boronic acid derivative to form the 2-(thiophen-2-yl)pyridine intermediate.
Conditions: The reaction is typically carried out in a solvent such as toluene or ethanol, under an inert atmosphere, at temperatures ranging from 80-100°C.
-
Sulfonamide Formation
Starting Materials: The intermediate from the previous step and naphthalene-1-sulfonyl chloride.
Reaction: A nucleophilic substitution reaction where the amine group of the intermediate reacts with the sulfonyl chloride.
Conditions: This reaction is usually performed in the presence of a base such as triethylamine, at room temperature, in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at varying temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of the reaction.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in inert solvents like tetrahydrofuran (THF) at low temperatures.
Products: Reduction can convert sulfonamides to amines or other reduced forms.
-
Substitution
Reagents: Various nucleophiles or electrophiles.
Conditions: Often performed in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures.
Products: Substitution reactions can introduce new functional groups into the molecule, altering its properties.
科学的研究の応用
Chemistry
In chemistry, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide is used as a ligand in coordination chemistry, forming complexes with metals that can be studied for their catalytic properties.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The sulfonamide group is known for its ability to inhibit certain enzymes, which can be beneficial in treating diseases.
Industry
In industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system which allows for efficient charge transport.
作用機序
The mechanism by which N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the aromatic and heterocyclic components can interact with hydrophobic pockets in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
Naphthalene-1-sulfonamide: Lacks the pyridine-thiophene moiety, making it less versatile in terms of biological activity.
2-(Thiophen-2-yl)pyridine: Does not have the sulfonamide group, which is crucial for certain biological interactions.
Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of sulfonamides but lacks the complex structure of the target compound.
Uniqueness
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to its combination of a sulfonamide group with a heterocyclic pyridine-thiophene moiety, providing a versatile scaffold for various applications in chemistry, biology, and materials science.
This compound’s distinct structure allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a valuable molecule for research and industrial applications.
特性
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c23-26(24,20-9-3-6-16-5-1-2-7-17(16)20)22-14-15-10-11-21-18(13-15)19-8-4-12-25-19/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCVKUJDUKCBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
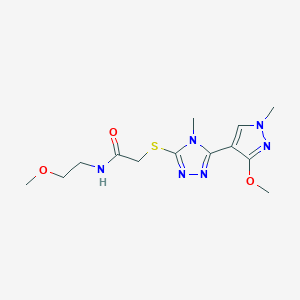
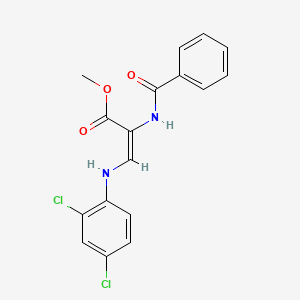
![3'-Cyclopropyl-2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2685280.png)
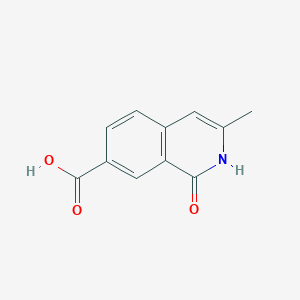
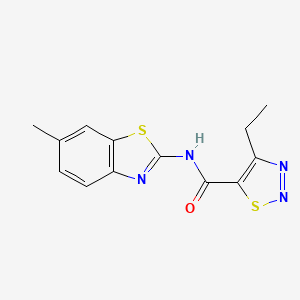
![N-(4-cyanophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2685286.png)
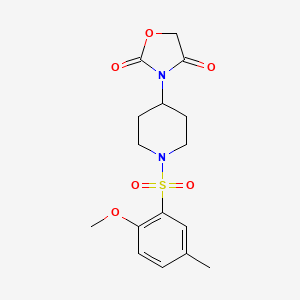
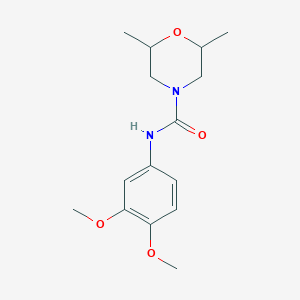
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2685291.png)
![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2685292.png)
